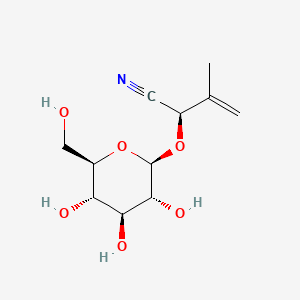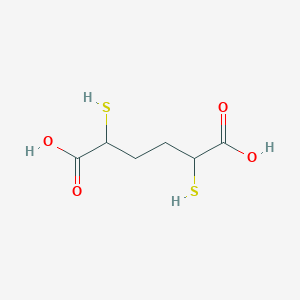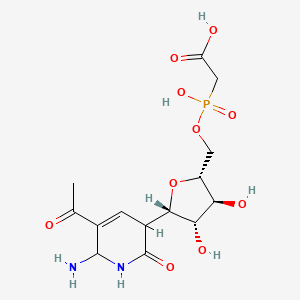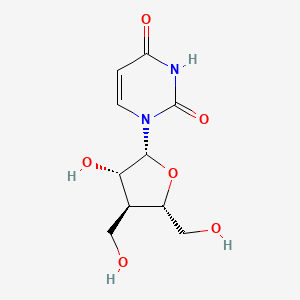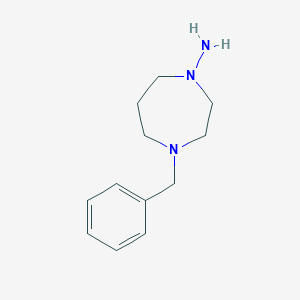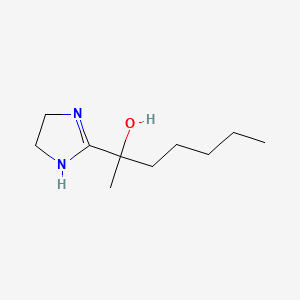
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol is a compound that features an imidazole ring fused with a heptanol chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4,5-Dihydro-1H-imidazole-2-carboxylic acid
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
Uniqueness
What sets 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol apart is its unique combination of the imidazole ring and the heptanol chain. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in drug development and materials science .
Properties
CAS No. |
77501-17-8 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)heptan-2-ol |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-6-10(2,13)9-11-7-8-12-9/h13H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
KKCQSQKLENMSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C1=NCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


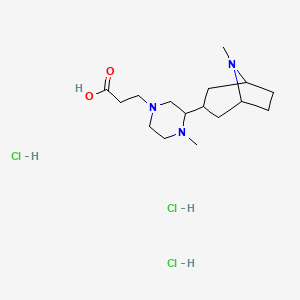

![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
